molecular formula C18H14N2O3 B5806744 4-methyl-N-naphthalen-1-yl-3-nitrobenzamide

4-methyl-N-naphthalen-1-yl-3-nitrobenzamide

Cat. No.: B5806744
M. Wt: 306.3 g/mol
InChI Key: ZGVXHHWCZCWXNW-UHFFFAOYSA-N
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Description

4-methyl-N-naphthalen-1-yl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methyl group at the fourth position, a naphthalen-1-yl group attached to the nitrogen atom, and a nitro group at the third position of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-naphthalen-1-yl-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 4-methylbenzamide to introduce the nitro group at the third position. This is followed by the coupling of the naphthalen-1-yl group to the nitrogen atom of the benzamide. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the production rate and ensure consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-naphthalen-1-yl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed depending on the type of substitution reaction.

Major Products Formed

    Oxidation: Formation of nitrobenzamide oxides.

    Reduction: Formation of 4-methyl-N-naphthalen-1-yl-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

4-methyl-N-naphthalen-1-yl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-naphthalen-1-yl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The naphthalen-1-yl group may facilitate binding to hydrophobic pockets in proteins or enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-naphthalen-1-yl-3-aminobenzamide
  • 4-methyl-N-naphthalen-1-yl-3-chlorobenzamide
  • 4-methyl-N-naphthalen-1-yl-3-hydroxybenzamide

Uniqueness

4-methyl-N-naphthalen-1-yl-3-nitrobenzamide is unique due to the presence of both the nitro and naphthalen-1-yl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-methyl-N-naphthalen-1-yl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-12-9-10-14(11-17(12)20(22)23)18(21)19-16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVXHHWCZCWXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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